molecular formula C6H7BFNO3 B1387966 5-Fluoro-2-methoxypyridine-3-boronic acid CAS No. 957120-32-0

5-Fluoro-2-methoxypyridine-3-boronic acid

Cat. No.: B1387966
CAS No.: 957120-32-0
M. Wt: 170.94 g/mol
InChI Key: ASPZNHZSIQDSTM-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine-3-boronic acid: is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a boronic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxypyridine-3-boronic acid typically involves the borylation of 5-fluoro-2-methoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide. The reaction conditions generally involve heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Scientific Research Applications

Chemistry: 5-Fluoro-2-methoxypyridine-3-boronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of complex molecules and natural products .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, including potential drug candidates for various diseases. Its boronic acid group allows it to interact with biological targets, such as enzymes and receptors, making it a valuable tool in drug discovery .

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. Its ability to form stable complexes with other molecules makes it useful in the formulation of these products .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxypyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain such functional groups. For example, it can inhibit proteases by binding to the active site serine residue, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

  • 2-Fluoro-5-methylpyridine-3-boronic acid
  • 5-Fluoro-2-methoxypyridine-4-boronic acid
  • 5-Fluoro-2-methylpyridine-3-boronic acid

Comparison: 5-Fluoro-2-methoxypyridine-3-boronic acid is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different electronic and steric properties, affecting its suitability for specific applications in synthesis and drug development .

Properties

IUPAC Name

(5-fluoro-2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPZNHZSIQDSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660297
Record name (5-Fluoro-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-32-0
Record name (5-Fluoro-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxypyridine-3-boronic acid
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Synthesis routes and methods

Procedure details

n-Butyllithium (1.6 M solution in hexanes, 20 mL, 32 mmol) was slowly added (0.4 mL/min) to a solution of 3-bromo-5-fluoro-2-methoxypyridine (6.0 g, 29.12 mmol) and triisopropylborate (8.4 mL, 36.62 mmol) in dry tetrahydrofuran (70 mL) at −100° C. under argon atmosphere. The reaction mixture was stirred at −100° C. for 2 hours and afterwards the temperature was allowed to warm up slowly overnight to ambient temperature before being cooled down to 0° C. Aqueous hydrochloric acid (1N solution, 120 mL) was slowly added and the mixture was stirred at 0° C. for 1 hour. A solution of sodium hydroxide (32% in water) was then added until pH was around 6 and the resulting mixture was extracted with diethyl ether (×3). The combined organic layers were dried over magnesium sulphate and the solvent removed under reduced pressure to yield the title compound (3.28 g, 66%) as a white solid.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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